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molecular formula C15H20N2O3 B8682862 tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

tert-butyl N-[3-(azetidine-1-carbonyl)phenyl]carbamate

Cat. No. B8682862
M. Wt: 276.33 g/mol
InChI Key: NLSIIVXUOYNXBR-UHFFFAOYSA-N
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Patent
US09428499B2

Procedure details

To a stirred solution of 3-((tert-butoxycarbonyl)amino)benzoic acid (1.5 g, 6.32 mmol) in DMF (15 ml) were added N,N-diisopropyl ethylamine (2.208 ml, 12.64 mmol) and o-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (2.398 g, 6.32 mmol) followed by azetidine hydrochloride (1.183 g, 12.64 mmol) at room temperature, under nitrogen atmosphere. The reaction was stirred at room temperature for 24 h and monitored by TLC. To the reaction mixture, water (25.0 ml) was added and extracted with ethyl acetate (30 ml×3). The aqueous layer was re-extracted with ethyl acetate. All organic layers were combined and washed with cold water (20.0 ml) and brine (20 ml); dried over sodium sulphate and solvent was evaporated under vacuum to get the titled compound (1.1 gm).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.208 mL
Type
reactant
Reaction Step One
Quantity
2.398 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.183 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:21]([CH2:25][CH3:26])[CH:22](C)C)(C)C.CN(C(ON1N=NC2C1=CC=CC=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.N1CCC1>CN(C=O)C.O>[N:21]1([C:12]([C:11]2[CH:10]=[C:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[CH:17]=[CH:16][CH:15]=2)=[O:14])[CH2:22][CH2:26][CH2:25]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(C(=O)O)C=CC1
Name
Quantity
2.208 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.398 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.183 g
Type
reactant
Smiles
Cl.N1CCC1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 ml×3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with ethyl acetate
WASH
Type
WASH
Details
washed with cold water (20.0 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCC1)C(=O)C=1C=C(C=CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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